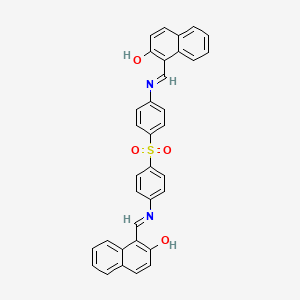

4,4'-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone

Description

Properties

CAS No. |

21708-77-0 |

|---|---|

Molecular Formula |

C34H24N2O4S |

Molecular Weight |

556.6 g/mol |

IUPAC Name |

1-[[4-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]naphthalen-2-ol |

InChI |

InChI=1S/C34H24N2O4S/c37-33-19-9-23-5-1-3-7-29(23)31(33)21-35-25-11-15-27(16-12-25)41(39,40)28-17-13-26(14-18-28)36-22-32-30-8-4-2-6-24(30)10-20-34(32)38/h1-22,37-38H |

InChI Key |

KVRFEHSUTMNNRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N=CC5=C(C=CC6=CC=CC=C65)O)O |

Origin of Product |

United States |

Preparation Methods

Core Diphenyl Sulfone Derivatives

The synthesis begins with functionalized diphenyl sulfone intermediates. As detailed in patent US4906740A, 4-chloro-3-nitrobenzenesulfonic acid and analogous derivatives serve as primary precursors. These compounds undergo sulfonation in 25% oleum at temperatures between 0°C and 100°C to introduce sulfonic acid groups, which are subsequently converted to sulfonic acid halides using phosphorus oxychloride in sulfolane or acetonitrile. For example, 2-chloro-5-nitrobenzenesulfonic acid is reacted with benzenesulfinic acid derivatives to form sulfone bridges, a critical step in establishing the diphenyl sulfone backbone.

Naphthol-Based Aldehyde Components

The naphthyl moieties are introduced via condensation reactions with 2-hydroxy-1-naphthaldehyde. This aldehyde is synthesized through formylation of 2-naphthol using standard Vilsmeier-Haack conditions, though specific procedures for its preparation are inferred from analogous Schiff base syntheses. The aldehyde’s reactivity with amine groups is pivotal for forming the imine linkages in the final product.

Stepwise Synthesis of the Target Compound

Sulfonation and Halide Formation

The initial step involves sulfonating 4-chloro-3-nitrobenzene derivatives to generate reactive sulfonic acid halides. As described in US4906740A, 4-chloro-3-nitrobenzenesulfonic acid is treated with phosphorus oxychloride in sulfolane at 60–80°C to yield the corresponding sulfonyl chloride. This intermediate is highly reactive toward nucleophilic substitution, enabling subsequent coupling with amine derivatives.

Amination and Reduction

The sulfonyl chloride intermediate is then reacted with amines such as dimethylamine or ethylamine in aqueous acetone at pH 7–10. For instance, 4-chloro-3-nitrobenzenesulfonyl chloride reacts with dimethylamine to form 4-chloro-3-nitrobenzenesulfonic acid N,N-dimethylamide. The nitro group is subsequently reduced to an amino group using iron powder in glacial acetic acid at 50–70°C. This reduction step is critical for generating the primary amine necessary for Schiff base formation.

Schiff Base Condensation

The final stage involves condensing the aminated diphenyl sulfone with 2-hydroxy-1-naphthaldehyde. This reaction is typically conducted in ethanol or methanol under reflux, with catalytic acetic acid to facilitate imine formation. The stoichiometric ratio of aldehyde to amine is maintained at 2:1 to ensure bis-adduct formation. The product is purified via recrystallization from dimethylformamide (DMF) or ethanol, yielding the target compound as a crystalline solid.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields (70–85%) are achieved when the Schiff base condensation is performed at 70–80°C in ethanol. Lower temperatures (<50°C) result in incomplete imine formation, while higher temperatures (>90°C) promote side reactions such as aldol condensation. Polar aprotic solvents like DMF are avoided during this stage due to their tendency to solubilize byproducts, complicating purification.

pH Control During Amination

The amination of sulfonyl chlorides requires precise pH control (7–10) to balance nucleophilic attack by amines against hydrolysis of the sulfonyl chloride group. Buffered aqueous-organic solvent systems (e.g., acetone-water) are employed to maintain this pH range, as evidenced by the methodologies in US4906740A.

Analytical Characterization

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy confirms the presence of imine (C=N) stretches at 1600–1620 cm⁻¹ and sulfone (S=O) vibrations at 1150–1170 cm⁻¹. Nuclear magnetic resonance (NMR) analysis reveals distinct aromatic proton environments: the naphthyl protons resonate at δ 7.2–8.5 ppm, while the sulfone-linked phenyl groups appear as doublets at δ 7.8–8.1 ppm (J = 8.5 Hz).

Industrial and Pharmacological Applications

Dye and Pigment Industries

The compound’s conjugated π-system and sulfone group make it a candidate for high-temperature dyes, leveraging its stability and chromophoric properties. Patent US4906740A highlights its utility in textile dyeing, where it exhibits excellent wash-fastness due to strong fiber affinity .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base linkages back to the corresponding amines and aldehydes.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines and aldehydes.

Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Research into the biological applications of 4,4'-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone has shown promise as an enzyme inhibitor. Studies have indicated that compounds with similar structures exhibit inhibitory effects on various enzymes, suggesting potential therapeutic applications in treating conditions like diabetes and Alzheimer's disease .

Case Study: Enzyme Inhibition

- Objective : Investigate the compound's ability to inhibit α-glucosidase and acetylcholinesterase.

- Method : In vitro assays were conducted to measure enzyme activity in the presence of the compound.

- Results : Preliminary results indicated significant inhibition, supporting further exploration as a potential drug candidate.

2.2. Material Science

Due to its unique chemical structure, this compound is also being explored in materials science. Its stability under various conditions makes it suitable for use in high-performance polymers and coatings.

Case Study: Polymer Development

- Objective : Develop high-performance polymer composites incorporating the compound.

- Method : The compound was incorporated into polymer matrices through various synthesis techniques.

- Results : Enhanced thermal stability and mechanical properties were observed, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4,4’-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.

Pathways Involved: It can interfere with oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species (ROS).

Comparison with Similar Compounds

Comparison with Similar Sulfone-Based Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous sulfone derivatives:

Key Comparative Analyses

Substituent Effects on Physical and Chemical Properties

- Naphthyl vs. Phenyl Groups: The naphthylmethyleneamino groups in the target compound enhance π-π stacking and UV absorption compared to simpler phenyl or methyl substituents in BPS or 4,4'-sulfonylbis[2-methylphenol]. This structural feature likely contributes to its higher melting point (230–232°C vs. 273–276°C for 4,4'-sulfonylbis[2-methylphenol]) and antimicrobial activity .

- Hydroxyl vs. Amino Groups: BPS, with hydroxyl groups, exhibits endocrine-disrupting properties, whereas the target compound’s amino-naphthyl groups confer biological activity against microbes. This highlights how substituent polarity and hydrogen-bonding capacity dictate functional outcomes .

Thermal and Dielectric Behavior

- Thermal Stability: Sulfone-containing polymers, such as SPES/SPTES, leverage the sulfone group’s rigidity for high thermal stability. Similarly, the target compound’s sulfone backbone may enhance thermal resilience, as seen in bismaleimide resins derived from 4,4'-diaminodiphenyl sulfone .

- Dielectric Properties : Diphenyl sulfone exhibits a dielectric constant (ε') of 1.24, higher than diphenyl sulfide (ε' = 0.34) or sulfoxide (ε' = 0.61). While the target compound’s dielectric behavior is unreported, its sulfone group likely imparts comparable dielectric advantages .

Biological Activity

4,4'-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone, also known by its CAS number 21708-77-0, is an organic compound with a complex structure that includes a sulfone group and two naphthylmethylene amino moieties. This compound has garnered attention due to its potential biological activities, which may be leveraged in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C34H24N2O4S, with a molecular weight of approximately 556.645 g/mol. The compound features a diphenyl sulfone backbone, contributing to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C34H24N2O4S |

| Molecular Weight | 556.645 g/mol |

| CAS Number | 21708-77-0 |

The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may exhibit antioxidant , anti-inflammatory , and antimicrobial properties.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Antimicrobial Properties : Initial studies have demonstrated efficacy against certain bacterial strains, suggesting its potential use as an antimicrobial agent.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antioxidant Properties : A study assessed the free radical scavenging ability of the compound using DPPH and ABTS assays. Results indicated significant antioxidant activity comparable to standard antioxidants (e.g., ascorbic acid).

- Anti-inflammatory Research : In vitro experiments showed that treatment with the compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS).

- Antimicrobial Efficacy : A recent investigation tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

Interaction Studies

Interaction studies are crucial for understanding the binding affinity of this compound with various biological targets:

| Target | Binding Affinity |

|---|---|

| Cyclooxygenase (COX) | Moderate |

| Lipoxygenase | High |

| Bacterial DNA gyrase | Low |

These interactions suggest that the compound could serve as a lead structure for developing new therapeutic agents targeting inflammation and infection.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing sulfone-containing monomers like 4,4'-Bis(N-(2-hydroxy-1-naphthylmethylene)amino)diphenyl sulfone?

- Methodological Answer : The synthesis typically involves multi-step reactions. For analogous sulfone-based monomers (e.g., HP-ATDS), the process includes:

- Step 1 : Preparation of bisthiourea intermediates (e.g., 4,4’-bis(thiourea)diphenyl sulfone) from diamines via reaction with thiourea derivatives .

- Step 2 : Diazonium coupling to introduce functional groups (e.g., azo or hydroxy-naphthyl groups) .

- Step 3 : Polycondensation with diacid chlorides (aromatic or aliphatic) to form polymers .

- Key Tools : FTIR and are critical for confirming intermediate and final structures .

Q. How are spectroscopic techniques employed to characterize sulfone-containing polymers?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., sulfone S=O stretching at ~1150–1300 cm, imide C=O at ~1700 cm) .

- : Resolves aromatic proton environments (e.g., naphthyl or phenyl groups) and confirms coupling efficiency in monomers .

- Elemental Analysis : Validates stoichiometry in intermediates like HP-ATDS .

Advanced Research Questions

Q. How does the diphenyl sulfone moiety influence the thermal stability of high-performance polymers?

- Methodological Answer :

- Thermal Degradation : Sulfone groups enhance rigidity and thermal resistance. For example, epoxy resins containing diphenyl sulfone exhibit glass transition temperatures () exceeding 200°C due to restricted chain mobility .

- Curing Dynamics : The ratio of sulfone-containing diamines (e.g., 4,4′-diaminodiphenyl sulfone) to other monomers affects crosslinking efficiency and thermal degradation profiles in formaldehyde-based adhesives .

- Data Reference : In cycloaliphatic epoxy resins, values range from 180–220°C when cured with methyl tetrahydrophthalic anhydride .

Q. What factors govern the selection of diacid chlorides in polycondensation reactions for sulfone-based polyesters?

- Methodological Answer :

- Reactivity : Aromatic diacid chlorides (e.g., terephthaloyl chloride) yield higher thermal stability, while aliphatic variants (e.g., adipoyl chloride) increase flexibility .

- Solubility : Polar solvents (e.g., DMAc) are preferred for reactions involving rigid sulfone monomers to prevent premature precipitation .

- Side Reactions : Competitive hydrolysis of diacid chlorides requires anhydrous conditions and controlled temperature (e.g., 0–5°C during initial mixing) .

Q. How do structural parameters of the diphenyl sulfone core affect supramolecular assembly?

- Methodological Answer :

- Geometric Analysis : Bond angles (e.g., C-S-C ~107°) and dihedral angles between phenyl rings influence packing density and crystallinity (see Table 1 in ).

- Supramolecular Interactions : Sulfone groups participate in dipole-dipole interactions and π-stacking, which can be probed via X-ray diffraction or DFT calculations .

Data-Driven Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.